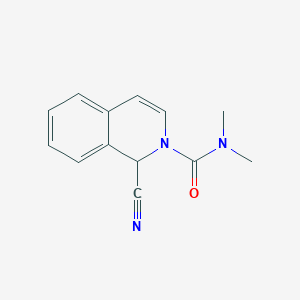

1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide

CAS No.: 102249-87-6

Cat. No.: VC15946506

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102249-87-6 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 1-cyano-N,N-dimethyl-1H-isoquinoline-2-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O/c1-15(2)13(17)16-8-7-10-5-3-4-6-11(10)12(16)9-14/h3-8,12H,1-2H3 |

| Standard InChI Key | DIHBQISMUSBLTK-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)N1C=CC2=CC=CC=C2C1C#N |

Introduction

Chemical Structure and Nomenclature

IUPAC Designation and Molecular Formula

The systematic name 1-cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide defines its core structure:

-

Isoquinoline backbone: A bicyclic aromatic system fused at C1–C2 positions.

-

Substituents:

-

Cyanide group (-C≡N) at position 1.

-

N,N-dimethylcarboxamide (-CON(CH₃)₂) at position 2.

-

The molecular formula is C₁₃H₁₂N₃O, with a calculated molecular weight of 226.26 g/mol.

Structural Characterization

Key spectral data for analogous compounds provide insights:

The cyano group’s electron-withdrawing nature likely reduces the basicity of the isoquinoline nitrogen compared to unsubstituted analogs.

Synthetic Methodologies

Bischler-Napieralski Reaction Adaptations

Patent US5874443A outlines a generalized route for isoquinoline carboxamides:

-

Deprotection: Use trifluoroacetic acid (10–50% v/v in CH₂Cl₂) to remove Boc/Fmoc groups.

-

Condensation: React free amines with aldehydes (e.g., benzaldehyde) in DMF at 25–75°C for 1–24 hrs.

-

Cyclization: Treat intermediates with homophthalic anhydride in chloroform/DMF (16 hrs, 20–30°C).

For the target compound, substituting the aldehyde with a cyano-containing precursor would introduce the -C≡N moiety.

Vilsmeier-Haack Cyanation

Isoquinoline-1-carbonitrile derivatives are synthesized via Vilsmeier reactions using POCl₃/DMF. Adapting this method:

-

Formylation: Treat isoquinoline-2-carboxamide with DMF/POCl₃ to generate an iminium intermediate.

-

Cyanation: Introduce KCN or NaCN to replace the formyl group with -C≡N.

Yield optimization requires strict control of temperature (<0°C during POCl₃ addition).

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic (logP ≈ 2.1), soluble in DMSO, DMF, and CH₂Cl₂ .

-

Stability: Susceptible to hydrolysis under basic conditions due to the carboxamide and cyano groups.

Crystallographic Data

While no crystal structure exists for this compound, related isoquinoline carboxamides exhibit:

-

Planar conformation in the heterocyclic core.

-

Hydrogen bonding between amide carbonyls and adjacent NH groups.

Biological Activity and Applications

Antitumor Mechanisms

Pyrazoloisoquinoline analogs inhibit MAPK/NF-κB pathways in BV2 microglial cells (IC₅₀ = 12 µM). Structural similarities suggest potential:

-

IL-6 suppression: Downregulation by 68% at 10 µM.

-

Cytotoxicity: CC₅₀ > 50 µM in HepG2 cells.

Research Challenges and Future Directions

-

Synthetic Scalability: Current methods require multi-step protocols with moderate yields (35–45%) .

-

Metabolic Stability: Cyano groups may undergo hepatic conversion to amides via cytochrome P450.

-

Target Identification: Computational docking studies (e.g., AutoDock Vina) could predict protein binding sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume